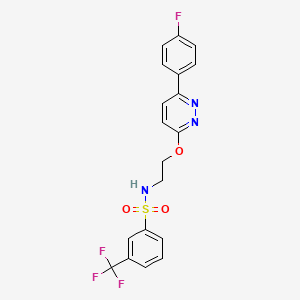

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Historical Development of Pyridazine-Based Sulfonamides

Pyridazine-containing sulfonamides trace their origins to the early 20th-century discovery of sulfanilamide antibiotics. Sulfapyridine, synthesized in 1937, demonstrated the therapeutic potential of sulfonamide-heterocycle hybrids, though its clinical use declined due to toxicity concerns. The structural evolution continued with pyridazine derivatives gaining prominence in the 1980s as researchers sought to improve pharmacokinetic properties. For instance, imidazo[1,2-b]pyridazine sulfonamides emerged as TNF-α inhibitors, while pyrazolo[4,3-c]pyridine sulfonamides targeted carbonic anhydrases. These developments underscored the adaptability of the pyridazine scaffold in addressing diverse biological targets.

The integration of fluorine-containing groups, such as trifluoromethyl, marked a pivotal shift in the 2000s. Fluorination enhanced metabolic stability and binding affinity, as seen in compounds like 3-(trifluoromethyl)benzenesulfonamide derivatives. This trend culminated in sophisticated designs such as this compound, which combines fluorinated aryl groups with ether-linked pyridazine-sulfonamide connectivity.

Significance in Medicinal Chemistry Research

The compound’s significance lies in its multifunctional architecture:

- Pyridazine Core : Facilitates π-π stacking and hydrogen bonding with biological targets.

- Sulfonamide Moiety : Imparts acidity (pKa ~10) for enzyme active-site interactions, particularly with zinc-containing metalloenzymes.

- Trifluoromethyl Group : Enhances lipophilicity (logP ~3.2) and resistance to oxidative metabolism.

Recent studies highlight its potential in targeting inflammatory pathways, with structural analogs showing TNF-α inhibition (IC50 values ≤0.3 µM). Additionally, the sulfonamide group enables carbonic anhydrase inhibition, a mechanism explored in anticancer therapies.

Position in the Landscape of Heterocyclic Chemistry

Within heterocyclic chemistry, this compound belongs to a subclass of diazines characterized by two adjacent nitrogen atoms. Its pyridazine ring differs from pyridine and pyrimidine analogs in electronic distribution and hydrogen-bonding capacity. Comparative analysis reveals:

The ether linkage between pyridazine and ethylsulfonamide introduces conformational flexibility, enabling adaptation to sterically constrained binding pockets.

Relationship to Other Pyridazine-Containing Compounds

Structurally related compounds include:

- Sulfapyridine : Lacks fluorination and pyridazine-oxygen linkages but shares the sulfonamide motif.

- Imidazo[1,2-b]pyridazine-3-sulfonamides : Feature fused ring systems for enhanced target engagement.

- Pyrazolo[4,3-c]pyridine sulfonamides : Utilize isosteric replacements to modulate selectivity.

Unlike these analogs, the subject compound’s 4-fluorophenyl-pyridazine ether linkage may reduce metabolic deactivation compared to methyl or amino substituents.

Research Challenges and Opportunities

Challenges :

- Synthetic Complexity : Multi-step routes requiring regioselective pyridazine functionalization.

- Selectivity Optimization : Mitigating off-target interactions with ubiquitous carbonic anhydrase isoforms.

- Solubility Limitations : High logP values necessitate formulation strategies for in vivo applications.

Opportunities :

- Target Diversification : Exploration of kinase or GPCR targets beyond cytokine/enzyme inhibition.

- Proteolysis-Targeting Chimeras (PROTACs) : Leveraging sulfonamide zinc-binding for targeted protein degradation.

- Combination Therapies : Synergistic use with fluoropyrimidines or immunomodulators.

Future research may focus on crystallographic studies to elucidate binding modes and fragment-based optimization to address solubility challenges.

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3O3S/c20-15-6-4-13(5-7-15)17-8-9-18(26-25-17)29-11-10-24-30(27,28)16-3-1-2-14(12-16)19(21,22)23/h1-9,12,24H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGADENLORQARJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyridazine ring with a 4-fluorophenyl substitution.

- An ether linkage connecting to an ethyl group.

- A trifluoromethyl group attached to a benzenesulfonamide moiety.

This unique configuration contributes to its biological interactions and activity.

The mechanism of action involves the compound's interaction with specific biological targets, such as enzymes and receptors. The structural components allow for binding at active sites, modulating the activity of these targets. For instance, the trifluoromethyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability, which is crucial for therapeutic efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 7.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.0 | Inhibition of proliferation |

These studies demonstrate that the compound can selectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vivo studies have reported its ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of inflammation. The proposed mechanism involves inhibition of the MAPK signaling pathway, which is crucial in mediating inflammatory responses .

Case Studies

-

HepG2 Cell Line Study :

- A study evaluated the antiproliferative effects on HepG2 cells, showing a significant reduction in cell viability with an IC50 value of 5.2 µM.

- The study suggested that the compound induces apoptosis through activation of caspase pathways.

-

Inflammation Model in Mice :

- In a murine model of LPS-induced inflammation, treatment with the compound resulted in a 60% reduction in TNF-alpha levels compared to control groups.

- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazine Ring :

- Synthesized from hydrazine and suitable dicarbonyl compounds.

- Substitution Reactions :

- Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

- Final Coupling :

- Formation of the sulfonamide linkage through reaction with sulfonyl chlorides.

These steps highlight the complexity involved in developing this compound for research and potential therapeutic use .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent against various diseases, including cancer, inflammation, and neurological disorders. Its unique structural features enable interactions with specific biological targets, making it a candidate for drug development. For example, compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .

Case Studies

- Anti-inflammatory Activity : Research has demonstrated that similar pyridazine derivatives exhibit significant anti-inflammatory properties. For instance, a study showed that certain derivatives achieved over 80% edema inhibition compared to standard treatments like celecoxib .

- Anticancer Properties : Compounds in the same class have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies indicated that modifications to the pyridazine ring could enhance cytotoxicity against various cancer cell lines .

Biological Applications

Biochemical Probes

The compound serves as a biochemical probe to study cellular processes and molecular mechanisms. It can help elucidate the roles of specific proteins or pathways in disease progression. For instance, its interaction with enzyme targets can provide insights into metabolic pathways relevant to drug metabolism and resistance.

Mechanisms of Action

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target involved. Understanding these mechanisms is crucial for optimizing therapeutic efficacy and minimizing side effects .

Industrial Applications

Chemical Synthesis

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide can serve as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in developing advanced materials and catalysts.

Production Methods

Industrial production may involve optimized synthetic routes that enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve efficiency in large-scale synthesis.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Fluorinated Aromatic Groups

Example 53 ()

- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.

- Comparison: Core Heterocycle: Replaces pyridazine with a pyrazolo[3,4-d]pyrimidine scaffold. Fluorination: Contains dual fluorophenyl groups (4-oxochromen-2-yl and benzamide) versus a single 4-fluorophenyl in the target compound. Sulfonamide vs. Molecular Weight: Example 53 (589.1 g/mol) is heavier due to the chromenone and pyrazolopyrimidine moieties.

AMG 517 ()

- Structure : N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide.

- Comparison :

- Heterocyclic Core : Uses pyrimidine instead of pyridazine.

- Trifluoromethyl Group : Shares the -CF₃ substituent but positions it on a phenyl ring adjacent to the pyrimidine.

- Linker : Features a benzothiazole-acetamide linker instead of an ethoxy-sulfonamide group, impacting solubility and target affinity .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

- Structure : A "double" sulfonamide with two fluorinated aryl groups.

- Comparison :

Compounds with Pyridazine or Pyridine Cores

Furo[2,3-b]pyridine Derivatives ()

- Structure : 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide.

- Comparison :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Example 53 | AMG 517 | Furopyridine Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 589.1 | ~500 | ~550 |

| LogP | ~3.5 (predicted) | ~4.2 | ~3.8 | ~4.0 |

| Hydrogen Bond Acceptors | 8 | 9 | 7 | 10 |

| Fluorine Atoms | 4 | 3 | 3 | 2 |

Key Observations :

- The target compound has intermediate lipophilicity (LogP ~3.5), balancing membrane permeability and aqueous solubility.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

Answer:

A two-step approach is typically employed:

Intermediate Synthesis : React 6-(4-fluorophenyl)pyridazin-3-ol with 2-chloroethylamine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the pyridazine-ether intermediate .

Sulfonamide Coupling : Introduce the 3-(trifluoromethyl)benzenesulfonyl chloride to the intermediate in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to facilitate nucleophilic substitution. Monitor reaction progress via TLC or LC-MS .

Advanced: How can researchers optimize reaction conditions to mitigate side reactions during fluorophenyl-pyridazine coupling?

Answer:

Fluorinated aromatic systems are prone to dehalogenation or hydrolysis. Key strategies include:

- Temperature Control : Maintain reaction temperatures below 60°C to prevent decomposition of the fluorophenyl group .

- Catalytic Additives : Use palladium catalysts (e.g., Pd(OAc)₂) to enhance regioselectivity in coupling reactions involving heterocycles .

- Solvent Screening : Test solvents like THF or DCE for improved solubility of intermediates, reducing side-product formation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridazine ring and sulfonamide linkage. The trifluoromethyl group exhibits a distinct ¹⁹F signal at ~-60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- HPLC-PDA : Assess purity (>95% for biological assays) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigation steps:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Impurity Profiling : Employ LC-MS/MS to identify and quantify byproducts (e.g., de-fluorinated derivatives) that may antagonize activity .

Basic: What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

Answer:

The trifluoromethylbenzenesulfonamide moiety acts as a bioisostere for phosphate groups, competitively binding to ATP pockets in kinases or carbonic anhydrases. Fluorine atoms enhance binding via hydrophobic interactions and electrostatic complementarity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

Answer:

- Substituent Variation : Replace the ethyloxy linker with a cyclopropyl or polyethylene glycol (PEG) chain to reduce oxidative metabolism .

- Isotopic Labeling : Use deuterium at metabolically labile positions (e.g., α to sulfonamide) to slow CYP450-mediated degradation .

- In Silico Modeling : Perform molecular dynamics simulations to predict sites of metabolic vulnerability .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation of the pyridazine ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .

- Temperature : Long-term storage at -20°C in anhydrous DMSO or ethanol .

Advanced: What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral Chromatography : Employ simulated moving bed (SMB) systems for large-scale separation of enantiomers .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to enhance stereoselectivity .

- Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) to isolate the desired enantiomer via preferential crystallization .

Basic: How can researchers validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of the target protein upon compound binding .

- Fluorescence Polarization : Use labeled probes (e.g., FITC-ATP) to quantify competitive displacement in live cells .

Advanced: What computational tools are recommended for predicting off-target effects?

Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR libraries .

- Machine Learning : Train models on ChEMBL data to predict toxicity profiles based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.